molecular formula C17H26N2O3 B2956677 N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1796946-55-8

N-cyclopropyl-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2956677
CAS No.: 1796946-55-8
M. Wt: 306.406
InChI Key: JUPCVGMTEOXHDA-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a complex organic compound featuring a cyclopropyl group and a methoxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the methoxyadamantane moiety: This step involves the functionalization of adamantane, often through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Coupling of the two moieties: The final step involves coupling the cyclopropyl and methoxyadamantane moieties through amide bond formation, typically using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or methoxyadamantane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The cyclopropyl group and methoxyadamantane moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide
  • N-cyclopropyl-N’-(2-methylphenyl)ethanediamide

Uniqueness

N-cyclopropyl-N’-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is unique due to the presence of the methoxyadamantane moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-cyclopropyl-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-22-17(9-18-15(20)16(21)19-14-2-3-14)12-5-10-4-11(7-12)8-13(17)6-10/h10-14H,2-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPCVGMTEOXHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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